6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
CAS No.: 2548975-45-5
Cat. No.: VC11839591
Molecular Formula: C17H22BrN5
Molecular Weight: 376.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548975-45-5 |
|---|---|
| Molecular Formula | C17H22BrN5 |
| Molecular Weight | 376.3 g/mol |
| IUPAC Name | 6-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
| Standard InChI | InChI=1S/C17H22BrN5/c1-21(2)16-6-7-17(20-19-16)23-10-8-22(9-11-23)13-14-4-3-5-15(18)12-14/h3-7,12H,8-11,13H2,1-2H3 |
| Standard InChI Key | DDIAZYIHGGMWEK-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br |
| Canonical SMILES | CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br |
Introduction
Overview of the Compound
Chemical Name:
6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
This compound is a heterocyclic amine derivative that incorporates a pyridazine ring, a piperazine moiety, and a bromophenyl group. Its structure suggests potential applications in medicinal chemistry due to the presence of functional groups commonly associated with bioactivity.
Structural Characteristics
The compound's structure can be broken down into the following components:
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Pyridazine Core:
A six-membered aromatic ring containing two adjacent nitrogen atoms, which often serves as a scaffold in drug design due to its ability to interact with biological targets. -
Piperazine Group:
A saturated heterocyclic ring with two nitrogen atoms, frequently used in pharmaceuticals for its solubility and bioavailability-enhancing properties. -
Bromophenyl Substituent:
The bromine atom on the phenyl group may contribute to increased binding affinity and specificity in biological systems. -
Dimethylamino Group:
This adds basicity and hydrophilicity, potentially improving the compound's pharmacokinetic profile.
Potential Applications
Based on its structure, this compound could be explored in various fields:
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Pharmacology:
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The piperazine and pyridazine groups are common in central nervous system (CNS) drugs and antihistamines.
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The bromophenyl group may enhance receptor binding for specific targets.
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Antimicrobial Agents:
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Compounds with similar structures have been investigated for antibacterial and antifungal activities.
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Cancer Research:
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Heterocyclic amines are often studied for their potential as kinase inhibitors or other anticancer mechanisms.
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Synthesis and Characterization
While specific synthesis pathways for this compound are unavailable in the results, typical methods might involve:
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Stepwise Functionalization:
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Starting with pyridazine derivatives, functional groups like piperazine and bromophenyl can be introduced through nucleophilic substitution or coupling reactions.
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Characterization Techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity.
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Mass Spectrometry (MS) for molecular weight determination.
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X-ray Crystallography for detailed structural analysis.
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Data Table Example
| Property | Details |
|---|---|
| Molecular Formula | C16H21BrN4 |
| Molecular Weight | ~365 g/mol |
| Functional Groups | Pyridazine, Piperazine, Bromophenyl, Dimethylamino |
| Potential Bioactivity | CNS activity, antimicrobial properties, receptor binding |
| Analytical Techniques | NMR, MS, X-ray Crystallography |
Research Gaps
The lack of detailed studies on this compound highlights opportunities for further exploration:
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Biological Evaluation:
Screening against various biological targets to determine activity profiles. -
Structure-Activity Relationship (SAR):
Modifications to the substituents could optimize pharmacological properties. -
Toxicology Studies:
Assessing safety and side effects in preclinical models.
If more specific data becomes available or additional sources are provided, a more detailed analysis can be conducted.
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